2-Methylquinoline-8-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

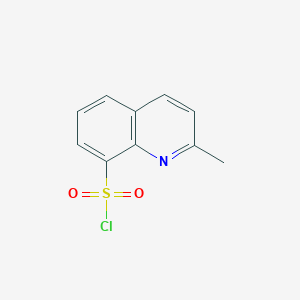

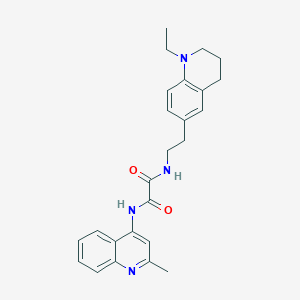

2-Methylquinoline-8-sulfonyl chloride is a chemical compound with the CAS Number: 119373-30-7 . It has a molecular weight of 241.7 and its IUPAC name is 2-methyl-8-quinolinesulfonyl chloride . It is a powder in physical form .

Synthesis Analysis

The synthesis of 2-methylquinoline and its derivatives have shown substantial biological activities . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best . Yalgin and co-workers report the synthesis of 2-methyl-quinoline using a modified Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis

The molecular formula of 2-Methylquinoline-8-sulfonyl chloride is C10H8ClNO2S . Its average mass is 241.694 Da and its Monoisotopic mass is 240.996429 Da .Chemical Reactions Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Physical And Chemical Properties Analysis

2-Methylquinoline-8-sulfonyl chloride has a melting point of 117-118 . It is stored at a temperature of 4 .Scientific Research Applications

Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides

Copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides, including 2-methylquinoline-8-sulfonyl chloride, has been developed. This process, which operates in air, demonstrates excellent substrate tolerance and yields moderate to good products. It's a significant advancement in the field of organic synthesis due to its simplicity and mild conditions (Qiao et al., 2015).

Synthesis and Characterization of Sulfonamides and Metal Complexes

The reaction between 8-aminoquinoline and various sulfonyl chlorides leads to the formation of sulfonamides. These sulfonamides, when reacted with Ni(II) salts, form complexes with interesting crystalline structures and properties. This study is significant for understanding the coordination chemistry involving sulfonyl chlorides like 2-methylquinoline-8-sulfonyl chloride (Macías et al., 2002).

Zinc Complexes Synthesis

Similar to the Ni(II) complexes, sulfonamides derived from reactions involving 2-methylquinoline-8-sulfonyl chloride have been used to synthesize coordination compounds with ZnII. These studies offer insights into the structural properties of zinc complexes and have implications for materials science and coordination chemistry (Macías et al., 2003).

DNA Interaction with Copper(II) Complexes

Copper(II) complexes with sulfonamide ligands, derived from reactions with sulfonyl chlorides like 2-methylquinoline-8-sulfonyl chloride, have shown interesting interactions with DNA. These complexes can act as artificial chemical nucleases, degrading DNA in the presence of sodium ascorbate. This research is pivotal for understanding the biochemical applications of these complexes in DNA interactions (Macías et al., 2007).

Site-Selective Oxidative C–H Sulfonylation

A novel oxidative C–H sulfonylation method for 8-acylaminoquinolines and anilides with sulfonyl chlorides, including 2-methylquinoline-8-sulfonyl chloride, has been developed. This method is metal-free and highlights a new pathway for synthesizing sulfone compounds, which is significant for organic and medicinal chemistry (Wang et al., 2017).

Safety and Hazards

The safety information for 2-Methylquinoline-8-sulfonyl chloride includes several precautionary statements such as P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 . The compound has a GHS05 pictogram and the signal word is "Danger" . The hazard statement is H314 .

Mechanism of Action

Target of Action

Quinoline derivatives, to which this compound belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, leading to a range of biological and pharmaceutical activities

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biological and pharmaceutical activities , suggesting that they may interact with multiple biochemical pathways

Result of Action

It is known that 2-methylquinoline and its derivatives have shown substantial biological activities . The exact molecular and cellular effects would require further investigation.

properties

IUPAC Name |

2-methylquinoline-8-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-7-5-6-8-3-2-4-9(10(8)12-7)15(11,13)14/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWDAINAYBADIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S(=O)(=O)Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylquinoline-8-sulfonyl chloride | |

CAS RN |

119373-30-7 |

Source

|

| Record name | 2-methylquinoline-8-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Chloro-2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-isobutyramide](/img/structure/B2973973.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-naphthamide](/img/structure/B2973974.png)

![methyl 4-{[9-(2,4-dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate; propan-2-ol](/img/structure/B2973977.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2973978.png)

![N-(cyanomethyl)-2-{[4-(2-cyanophenoxy)-3-fluorophenyl]amino}acetamide](/img/structure/B2973981.png)